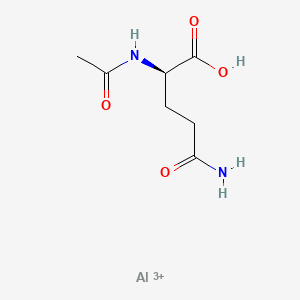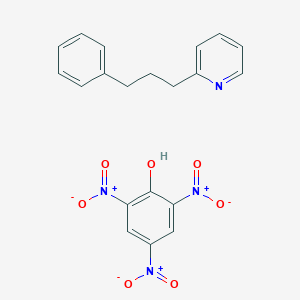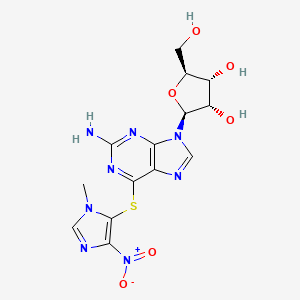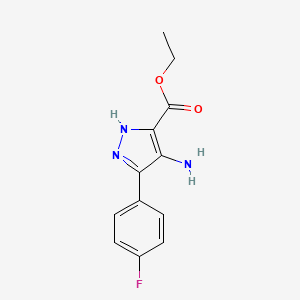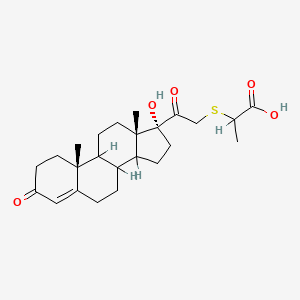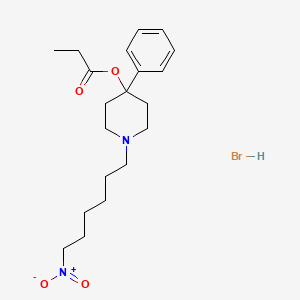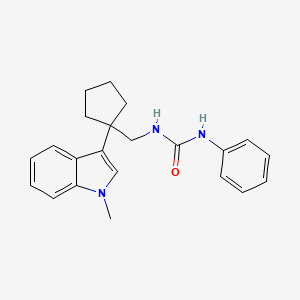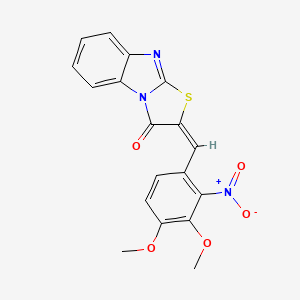
2-((3,4-Dimethoxy-2-nitrophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4585888 is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it a valuable substance for research and industrial purposes.
Preparation Methods
The synthesis of BRN 4585888 involves several steps, including the resolution of racemic mixtures and the use of specific reagents and conditions. One method involves the resolution of racemic (E)-endo- or (-)-exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acid by crystallization of (+)-ephedrine salt of (-)-endo- or (-)-ephedrine salt of (-)-exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
BRN 4585888 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkali metal chlorides and chlorobenzene . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
BRN 4585888 has a wide range of scientific research applications. In chemistry, it is used as a starting material or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biochemical pathways. In industry, it can be used as a catalyst or as a component in the production of various materials .
Mechanism of Action
The mechanism of action of BRN 4585888 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to specific receptors or enzymes, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
BRN 4585888 can be compared with other similar compounds, such as 3-chlorobenzo[b]thiophene-2-carboxylic acid . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of BRN 4585888 lies in its specific chiral structure and the resulting chemical behavior, which makes it particularly valuable for certain applications.
Conclusion
BRN 4585888 is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical properties and the ability to undergo various reactions make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
88498-94-6 |
|---|---|
Molecular Formula |
C18H13N3O5S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxy-2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H13N3O5S/c1-25-13-8-7-10(15(21(23)24)16(13)26-2)9-14-17(22)20-12-6-4-3-5-11(12)19-18(20)27-14/h3-9H,1-2H3/b14-9+ |
InChI Key |
KTKQNLLSMLKBRU-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


